Pyrimidine, 2-(4-ethyl-1-piperazinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Description
The compound Pyrimidine, 2-(4-ethyl-1-piperazinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- features a pyrimidine core substituted at positions 2 and 4. The dioxaborolane moiety at position 5 is a boronic ester, widely used in Suzuki-Miyaura cross-coupling reactions for bioconjugation or polymer synthesis . This dual functionality positions the compound as a versatile intermediate in drug development and materials science.
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BN4O2/c1-6-20-7-9-21(10-8-20)14-18-11-13(12-19-14)17-22-15(2,3)16(4,5)23-17/h11-12H,6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAKYZRNRKHTBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCN(CC3)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 2-(4-ethyl-1-piperazinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- typically involves multiple steps, starting with the formation of the pyrimidine core. One common method is the reaction of a suitable pyrimidine derivative with 4-ethylpiperazine under controlled conditions. The reaction conditions often require the use of a strong base, such as potassium tert-butoxide, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or halides.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of various chemical products, including agrochemicals and dyes.
Mechanism of Action
The mechanism by which Pyrimidine, 2-(4-ethyl-1-piperazinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- exerts its effects depends on its specific application. In drug discovery, it may act as a ligand for certain receptors, binding to them and modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors that play a role in biological processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues with Boronic Esters
Pyridine-Based Analogues
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS 1036991-24-8):
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine (CAS 485799-04-0):
Pyrimidine-Based Analogues
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS 918524-63-7):
- 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine (CAS 1257554-02-1): Fused imidazo-pyridine system instead of pyrimidine. Similarity score: 0.85 .
Functional Analogues in Medicinal Chemistry
Kinase Inhibitors
- Thienopyrimidine Derivatives (e.g., 4-aryloxythieno[2,3-d]pyrimidines): Exhibit dual EGFR/VEGFR-2 inhibition via H-bond interactions with Met769 and Cys919 . The target compound’s piperazinyl group may mimic these interactions but with differing steric and electronic profiles.
Pyrimido[4,5-d]pyrimidines :
Electronic and Reactivity Comparisons
- Substituent Effects on Pyrimidine Core (): 4-Ethylpiperazinyl: Electron-donating nature increases pyrimidine’s electron density, enhancing nucleophilic substitution at position 5. Cyanophenyl or Bromophenyl Substituents: Localize LUMO on the pyrimidine ring, improving charge-transfer properties in optoelectronic applications. Boronic Esters: Enable Suzuki-Miyaura coupling, but steric hindrance from tetramethyl groups may slow reaction kinetics .
Comparative Data Table
Key Research Findings
- Biological Activity : Piperazinyl-substituted pyrimidines often target kinases (e.g., CDK2, EGFR) via H-bond interactions, but boronic esters may introduce off-target reactivity or metabolic instability .
- Synthetic Utility : The dioxaborolane group enables efficient cross-coupling, though steric hindrance from tetramethyl groups may require optimized reaction conditions .
- Electronic Properties : Substituents at position 2 significantly modulate HOMO-LUMO gaps, affecting both reactivity and optoelectronic behavior .
Biological Activity
Pyrimidine derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound Pyrimidine, 2-(4-ethyl-1-piperazinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- exhibits potential therapeutic applications across various fields including antimicrobial, anticancer, and anti-inflammatory activities. This article provides a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure
The compound under consideration features a pyrimidine core substituted with a piperazine moiety and a dioxaborolane group. The structural formula can be represented as follows:
Where , , , , and represent the respective counts of carbon, hydrogen, nitrogen, oxygen, and boron atoms.
Antimicrobial Activity
Pyrimidine derivatives have been extensively studied for their antimicrobial properties. A review highlighted that various pyrimidine compounds exhibit significant in vitro activity against a range of pathogens including bacteria and fungi. For instance:
- Antibacterial Activity : Compounds with similar structures to the target compound have shown effectiveness against E. coli and S. aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 500 to 1000 μg/mL .
- Antifungal Activity : Several pyrimidine derivatives demonstrated antifungal properties against common fungal strains.
Anticancer Activity
Research indicates that pyrimidine derivatives possess anticancer properties through various mechanisms including:
- Inhibition of Tumor Growth : Studies have shown that certain pyrimidines can inhibit the proliferation of cancer cells in vitro and in vivo.
- Mechanistic Insights : The anticancer activity is often linked to the compounds' ability to interfere with DNA synthesis or induce apoptosis in tumor cells .
Anti-inflammatory and Analgesic Effects
Pyrimidine derivatives are also noted for their anti-inflammatory and analgesic properties. These effects are typically evaluated using animal models where the compounds are administered to assess pain relief and reduction of inflammation markers.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can enhance potency and selectivity for biological targets. For instance:
| Position | Modification Type | Effect on Activity |
|---|---|---|
| 2 | Ethyl substitution | Increased solubility and bioavailability |
| 5 | Dioxaborolane group | Enhanced binding affinity to target enzymes |
Case Studies
- Case Study A : A study evaluating the antibacterial efficacy of pyrimidine derivatives found that modifications at the piperazine position significantly improved activity against resistant strains of S. aureus.
- Case Study B : In another investigation focused on anticancer properties, a series of synthesized pyrimidines exhibited varying degrees of cytotoxicity against breast cancer cell lines, with some derivatives showing IC50 values in the low micromolar range.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
